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Compound of Interest

Compound Name: 1,5-Diacetylindoline

Cat. No.: B094150

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical derivatization of 1,5-Diacetylindoline,
a versatile building block in medicinal chemistry and organic synthesis. 1,5-Diacetylindoline
(CAS 16078-35-6) serves as a key reactant in the synthesis of various biologically active
molecules, including receptor antagonists and ion channel openers.[1] Its chemical structure,
featuring two acetyl groups and an indoline core, offers multiple sites for chemical modification,
enabling the generation of diverse compound libraries for drug discovery and development.

The IUPAC name for this compound is 1-(5-acetyl-2,3-dihydroindol-1-yl)ethanone.[2] The
molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol .[3][4]

Core Reactive Sites and Derivatization Strategies

The primary sites for derivatization on the 1,5-Diacetylindoline scaffold are the N-acetyl group,
the 5-acetyl group, and the aromatic ring. Each of these sites can be targeted with specific
reagents to achieve desired chemical transformations.

I. Derivatization via Claisen-Schmidt Condensation

A common and effective method for derivatizing the 5-acetyl group is the Claisen-Schmidt
(crossed aldol) condensation. This reaction involves the base-catalyzed reaction of the 5-acetyl
group with an aromatic aldehyde to form a chalcone derivative. These resulting a,[3-
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unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic
compounds.

Experimental Protocol: Synthesis of a Chalcone
Derivative

Objective: To synthesize a chalcone derivative of 1,5-Diacetylindoline by reacting it with a
substituted benzaldehyde.

Materials:

1,5-Diacetylindoline

e 4-Chlorobenzaldehyde

e Sodium hydroxide (NaOH)

o Ethanol (95%)

» Deionized water

e Magnetic stirrer and stir bar

» Round-bottom flask

» Reflux condenser

e Buchner funnel and filter paper
Procedure:

e In a 100 mL round-bottom flask, dissolve 1.0 g of 1,5-Diacetylindoline and 0.7 g of 4-
chlorobenzaldehyde in 30 mL of 95% ethanol.

 To this solution, add 5 mL of a 10% aqueous solution of sodium hydroxide dropwise with
continuous stirring.
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» Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

e Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

 Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

o Collect the solid product by vacuum filtration using a Buchner funnel.

e Wash the precipitate with cold water until the washings are neutral to litmus paper.
» Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

e Dry the purified product in a vacuum oven at 60°C.

Quantitative Data Summary

Parameter Value

Reactants 1,5-Diacetylindoline, 4-Chlorobenzaldehyde
Catalyst Sodium Hydroxide

Solvent Ethanol

Reaction Time 12 hours

Reaction Temp. Room Temperature

Typical Yield 85-95%

Melting Point 137-141 °C (for 1,5-Diacetylindoline)

Il. Derivatization via Reductive Amination

The 5-acetyl group can also be converted to an amine derivative through reductive amination.
This two-step, one-pot reaction involves the initial formation of an imine or enamine
intermediate with a primary or secondary amine, followed by reduction to the corresponding
amine.

Experimental Protocol: Synthesis of an Amine Derivative
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Objective: To synthesize an N-substituted amine derivative at the 5-position of 1,5-
Diacetylindoline.

Materials:

1,5-Diacetylindoline

e Benzylamine

o Sodium triacetoxyborohydride (STAB)

e Dichloroethane (DCE)

e Acetic acid

e Magnetic stirrer and stir bar

e Round-bottom flask

« Nitrogen atmosphere setup

Procedure:

e To a solution of 1.0 g of 1,5-Diacetylindoline in 20 mL of dichloroethane, add 0.58 g of
benzylamine.

e Add a catalytic amount of glacial acetic acid (2-3 drops).

« Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.

e Add 1.5 g of sodium triacetoxyborohydride in one portion.

» Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction
by TLC.

¢ Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
e Remove the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel.

: o :

Parameter Value

Reactants 1,5-Diacetylindoline, Benzylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloroethane

Reaction Time 24 hours

Reaction Temp. Room Temperature

Typical Yield 70-85%

lll. Derivatization via N-Deacetylation

The N-acetyl group at the 1-position can be selectively removed under basic or acidic
conditions to yield 5-acetylindoline. This product can then be further derivatized at the free
amine position.

Experimental Protocol: N-Deacetylation

Objective: To selectively remove the N-acetyl group from 1,5-Diacetylindoline.

Materials:

1,5-Diacetylindoline

Hydrochloric acid (concentrated)

Ethanol

Sodium bicarbonate
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e Magnetic stirrer and stir bar

e Round-bottom flask

e Reflux condenser

Procedure:

e In a 50 mL round-bottom flask, suspend 1.0 g of 1,5-Diacetylindoline in 20 mL of ethanol.
e Add 5 mL of concentrated hydrochloric acid to the suspension.

o Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

 After cooling to room temperature, carefully neutralize the reaction mixture with a saturated
agueous solution of sodium bicarbonate.

o Extract the product with ethyl acetate (3 x 20 mL).
o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
o Evaporate the solvent under reduced pressure to yield the crude 5-acetylindoline.

e The product can be purified by column chromatography or recrystallization.

: o :

Parameter Value

Reactant 1,5-Diacetylindoline

Reagent Concentrated Hydrochloric Acid
Solvent Ethanol

Reaction Time 4 hours

Reaction Temp. Reflux

Typical Yield 80-90%
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Visualizing Derivatization Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Claisen-Schmidt Condensation

1,5-Diacetylindoline

Chalcone Derivative

Click to download full resolution via product page

Caption: Claisen-Schmidt Condensation of 1,5-Diacetylindoline.

Reductive Amination N-Deacetylation

1,5-Diacetylindoline 1,5-Diacetylindoline

R-NH2, NaBH(OA()3, DCE HCl, EtOH, Reflux

Amine Derivative 5-Acetylindoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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